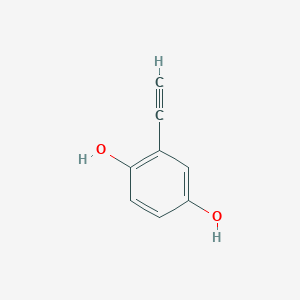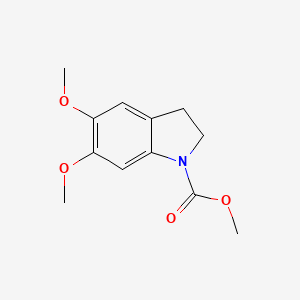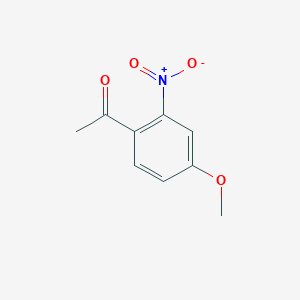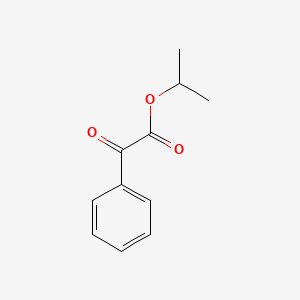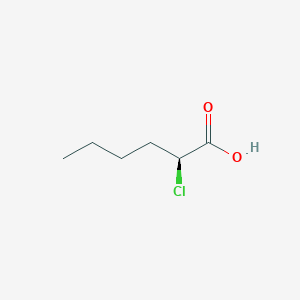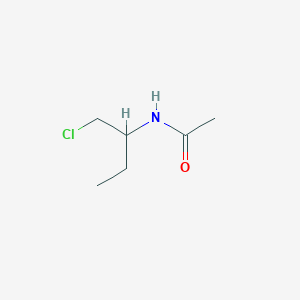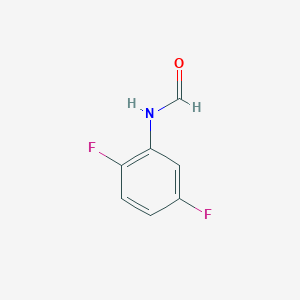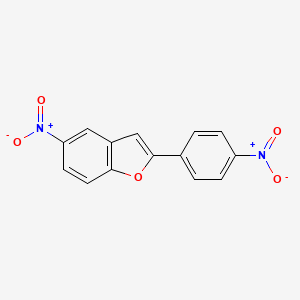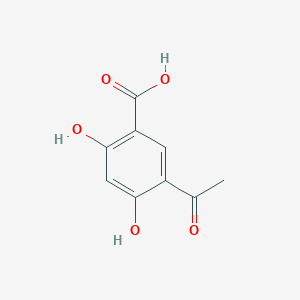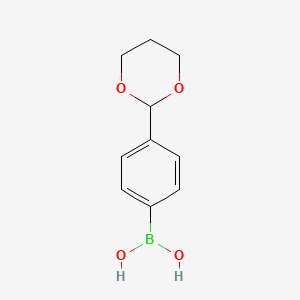
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1,3-Dioxan-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with 1,3-dioxane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions and achieving high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenol derivatives.
Reduction: The compound can be reduced to form the corresponding boronic ester.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronic esters.
Substitution: Halogenated phenyl derivatives.
Chemistry:
Suzuki-Miyaura Coupling: Widely used in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Protective Groups: Used as protective groups in carbohydrate chemistry for selective functionalization.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active molecules and potential therapeutic agents.
Sensing Applications: Employed in the development of sensors for detecting diols and other analytes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with specific functional properties.
Material Science: Applied in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of (4-(1,3-Dioxan-2-yl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group interacts with diols to form cyclic boronate esters, which can be reversed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
4-Formylphenylboronic Acid: Used in similar applications but has different reactivity due to the formyl group.
4-Aminophenylboronic Acid: Another similar compound with an amino group, used in the synthesis of biologically active molecules.
Uniqueness: (4-(1,3-Dioxan-2-yl)phenyl)boronic acid is unique due to the presence of the 1,3-dioxane moiety, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it particularly useful in selective functionalization reactions and in the development of advanced materials .
Eigenschaften
CAS-Nummer |
254454-02-9 |
|---|---|
Molekularformel |
C10H13BO4 |
Molekulargewicht |
208.02 g/mol |
IUPAC-Name |
[4-(1,3-dioxan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c12-11(13)9-4-2-8(3-5-9)10-14-6-1-7-15-10/h2-5,10,12-13H,1,6-7H2 |
InChI-Schlüssel |
IEDDNAYSUZSUNT-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2OCCCO2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



